molecular formula C19H15ClFN3O4S B11377407 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11377407
M. Wt: 435.9 g/mol
InChI Key: ZKWMOSGRWJVMEA-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro, fluorophenyl, methanesulfonyl, and methoxyphenyl groups through various substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The products formed depend on the specific reaction conditions and reagents used, often resulting in modified versions of the original compound with different functional groups.

Scientific Research Applications

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and reactivity:

    Similar Compounds: Other pyrimidine derivatives with different substituents, such as 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide.

    Uniqueness: The presence of the chloro and fluorophenyl groups, along with the methanesulfonyl and methoxyphenyl substituents, gives it distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClFN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O4S/c1-28-16-5-3-2-4-15(16)23-18(25)17-14(20)10-22-19(24-17)29(26,27)11-12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,23,25)

InChI Key

ZKWMOSGRWJVMEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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